molecular formula C6H9FO3 B14750611 Ethyl 2-fluoro-2-methyl-3-oxopropanoate CAS No. 866-48-8

Ethyl 2-fluoro-2-methyl-3-oxopropanoate

Cat. No.: B14750611
CAS No.: 866-48-8
M. Wt: 148.13 g/mol
InChI Key: ZWMOZXYIFLAQRQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-methyl-3-oxopropanoate (C₆H₉FO₃) is a fluorinated β-keto ester characterized by a fluorine atom and a methyl group at the second carbon position, alongside a ketone group at the third carbon. This structural configuration imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Properties

CAS No.

866-48-8

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

ethyl 2-fluoro-2-methyl-3-oxopropanoate

InChI

InChI=1S/C6H9FO3/c1-3-10-5(9)6(2,7)4-8/h4H,3H2,1-2H3

InChI Key

ZWMOZXYIFLAQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-2-methyl-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl 2-fluoro-2-methyl-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-fluoro-2-methyl-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Chlorine: The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect, enhancing the electrophilicity of the ketone group compared to chlorine in Ethyl 2-chloro-3-oxopropanoate . However, chlorine’s larger atomic size may increase steric hindrance and alter reaction pathways (e.g., nucleophilic substitution).
  • Methyl vs. Phenyl Groups: The methyl group in the target compound introduces moderate steric hindrance, whereas phenyl-substituted analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate ) exhibit extended conjugation, increasing stability and lipophilicity.
  • Nitro vs. Fluoro Groups: The nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate significantly enhances electrophilicity but reduces thermal stability compared to fluorine-substituted derivatives.

Physicochemical Properties

  • Solubility: The methyl group in this compound likely reduces polarity compared to phenyl-containing analogs, decreasing aqueous solubility but improving miscibility in organic solvents.
  • Thermal Stability : Fluorine’s small size and strong C-F bond may enhance thermal stability relative to chlorine-substituted compounds .
  • Crystallinity: Phenyl-substituted derivatives (e.g., Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate ) often exhibit higher melting points due to aromatic stacking interactions.

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